molecular formula C15H19N5O B2821489 3-methyl-N-((2-morpholinopyridin-4-yl)methyl)pyrazin-2-amine CAS No. 2195939-60-5

3-methyl-N-((2-morpholinopyridin-4-yl)methyl)pyrazin-2-amine

Cat. No. B2821489
CAS RN: 2195939-60-5
M. Wt: 285.351
InChI Key: FTUVKEYROBSXPQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings suggests that the compound is likely planar or nearly planar. The electron-donating properties of the nitrogen atoms in the rings could have a significant impact on the compound’s chemical reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The nitrogen atoms in the pyrazine and pyridine rings could act as nucleophiles, reacting with electrophiles. The morpholine ring could also participate in reactions, particularly if one of its hydrogen atoms is replaced with a different functional group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen atoms could make the compound a base, capable of accepting protons. The compound’s solubility would depend on the specific arrangement of its atoms and the presence of any polar or nonpolar regions .

Scientific Research Applications

Chemical Synthesis and Reactivity

3-methyl-N-((2-morpholinopyridin-4-yl)methyl)pyrazin-2-amine is involved in the synthesis of various chemical compounds due to its reactive nature. It participates in reactions that lead to the formation of complex molecules with potential anti-tumor, fluorescent, and other bioactive properties. For instance, its derivatives have been explored for their anti-tumor activities, particularly against human breast, CNS, and colon cancer cell lines, with certain compounds showing promising results in vitro. These findings highlight its role in the development of new chemotherapeutic agents (Jurd, 1996).

Optical and Fluorescence Studies

This compound has also been a subject of interest in studies focused on its optical properties. Research on fluorescence quenching by aromatic amines in solvent mixtures has been conducted, providing insights into the dynamic and static quenching processes. Such studies are crucial for understanding the molecular interactions and developing new fluorescent sensors or materials with specific optical properties (Deepa et al., 2012).

Heterocyclic Chemistry and Material Science

Further investigations into its structure-dependent and environment-responsive optical properties have been carried out. These studies explore the impact of various electron-donating amino groups and nitrogen-based π-deficient heterocycles on thermal, redox, and fluorescence properties. Such research not only advances our knowledge of heterocyclic chemistry but also contributes to the development of materials with tailored electronic and optical characteristics for applications in electronics and photonics (Palion-Gazda et al., 2019).

Tuberculostatic Activity

Compounds derived from this compound have been synthesized and assessed for their tuberculostatic activity, indicating potential applications in the treatment of tuberculosis. Although the activity was found to be moderate, such research contributes to the ongoing search for new anti-tuberculosis agents and highlights the compound's versatility in medicinal chemistry (Gobis et al., 2006).

Safety and Hazards

Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. As with any chemical, safe handling procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its synthesis, reactivity, and potential applications. For example, researchers could investigate new methods for synthesizing the compound or study its reactivity under various conditions. If the compound has biological activity, it could be studied as a potential therapeutic agent .

properties

IUPAC Name

3-methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-12-15(18-5-4-16-12)19-11-13-2-3-17-14(10-13)20-6-8-21-9-7-20/h2-5,10H,6-9,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUVKEYROBSXPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1NCC2=CC(=NC=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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